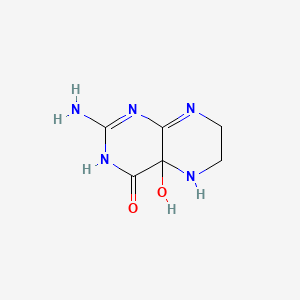
2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one, also known as BH4, is a cofactor that plays a vital role in various biological processes. This compound is synthesized in the human body and is essential for the proper functioning of several enzymes involved in the metabolism of amino acids, neurotransmitters, and nitric oxide. In Synthesis Method: BH4 can be synthesized in the laboratory by several methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the reaction of dihydropteridine with formic acid, followed by dehydration and oxidation. The microbial fermentation method involves the use of genetically modified bacteria to produce BH4. Both methods are effective in producing BH4 in large quantities, and the choice of method depends on the specific application. Scientific Research Applications: BH4 has been extensively studied for its role in various biological processes. It is a cofactor for several enzymes involved in the metabolism of amino acids, neurotransmitters, and nitric oxide. BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases. BH4 supplementation has been shown to improve the symptoms of these diseases and enhance the activity of the affected enzymes. BH4 has also been studied for its potential role in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's. Mechanism of Action: BH4 acts as a cofactor for several enzymes involved in the metabolism of amino acids, neurotransmitters, and nitric oxide. It is required for the proper functioning of these enzymes, and its deficiency can lead to the accumulation of toxic metabolites and the development of various diseases. BH4 also plays a crucial role in the production of nitric oxide, a signaling molecule that regulates blood flow, neurotransmission, and immune function. Biochemical and Physiological Effects: BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases. BH4 supplementation has been shown to improve the symptoms of these diseases and enhance the activity of the affected enzymes. BH4 has also been shown to improve endothelial function, reduce oxidative stress, and enhance nitric oxide production, which can improve cardiovascular health. BH4 has also been studied for its potential role in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's. Advantages and Limitations for Lab Experiments: BH4 is a potent cofactor that plays a vital role in various biological processes. Its supplementation has been shown to improve the symptoms of several diseases and enhance the activity of the affected enzymes. BH4 is also relatively stable and can be synthesized in large quantities, making it an ideal candidate for laboratory experiments. However, BH4 supplementation can also have adverse effects, and its long-term safety and efficacy are still under investigation. Future Directions: BH4 has been extensively studied for its role in various biological processes, and its supplementation has shown promising results in the treatment of several diseases. However, there is still much to be learned about the mechanisms underlying its effects and its potential applications in other areas. Future research should focus on elucidating the molecular mechanisms underlying BH4's effects, identifying new applications for BH4 in other areas, and developing new methods for synthesizing and delivering BH4. Additionally, more research is needed to determine the optimal dosage and duration of BH4 supplementation and its long-term safety and efficacy. In conclusion, BH4 is a vital cofactor that plays a crucial role in various biological processes. Its supplementation has shown promising results in the treatment of several diseases, and its potential applications in other areas are still being explored. BH4 is a potent compound that can be synthesized in large quantities, making it an ideal candidate for laboratory experiments. However, more research is needed to fully understand its mechanisms of action, optimal dosage, and long-term safety and efficacy.
属性
IUPAC Name |
2-amino-4a-hydroxy-3,5,6,7-tetrahydropteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c7-5-10-3-6(13,4(12)11-5)9-2-1-8-3/h9,13H,1-2H2,(H3,7,8,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGYMNYIZKAZAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C(N1)(C(=O)NC(=N2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4a,5,6,7,8-Hexahydro-2-imino-4a-hydroxypteridine-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
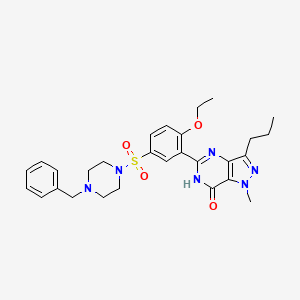
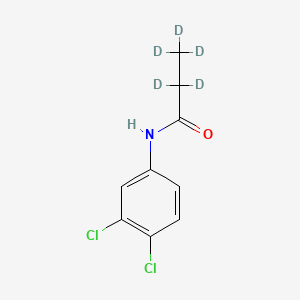


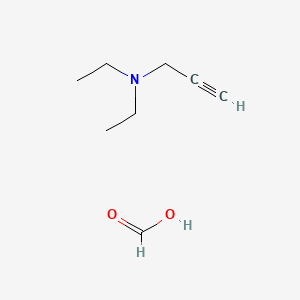
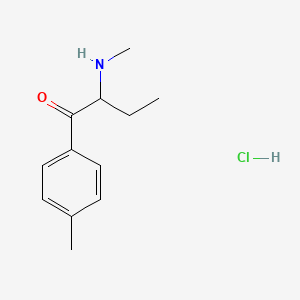
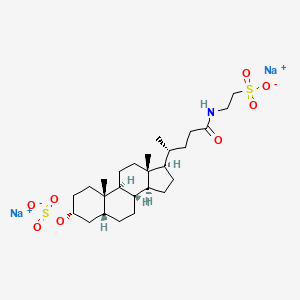
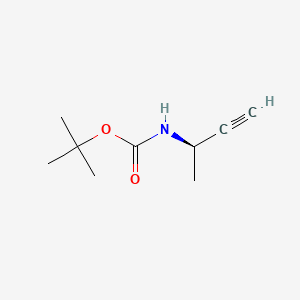

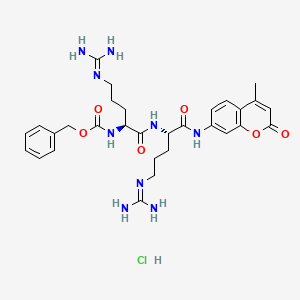
![N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)
![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)